![molecular formula C7H2O3S B14082835 4H-Cyclopenta[b]thiophene-4,5,6-trione CAS No. 135453-49-5](/img/structure/B14082835.png)
4H-Cyclopenta[b]thiophene-4,5,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Cyclopenta[b]thiophene-4,5,6-trione is an organic compound with the molecular formula C7H2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three carbonyl groups attached to the cyclopenta ring fused to the thiophene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophene-4,5,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Cyclopenta[b]thiophene-4,5,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Applications De Recherche Scientifique
4H-Cyclopenta[b]thiophene-4,5,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4H-Cyclopenta[b]thiophene-4,5,6-trione involves its interaction with molecular targets through its carbonyl and thiophene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2,5-dione: Another thiophene derivative with two carbonyl groups.
Cyclopenta[b]thiophene: Lacks the carbonyl groups present in 4H-Cyclopenta[b]thiophene-4,5,6-trione.
4H-Cyclopenta[b]thiophene-2,3,5-trione: Similar structure but different positioning of carbonyl groups.
Uniqueness
This compound is unique due to its specific arrangement of three carbonyl groups, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
135453-49-5 |
|---|---|
Formule moléculaire |
C7H2O3S |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
cyclopenta[b]thiophene-4,5,6-trione |
InChI |
InChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H |
Clé InChI |
SCYJWBOISFCFSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=O)C(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



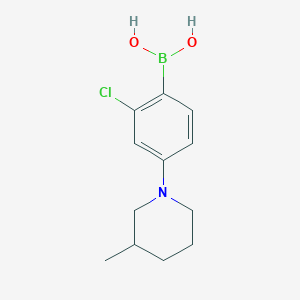
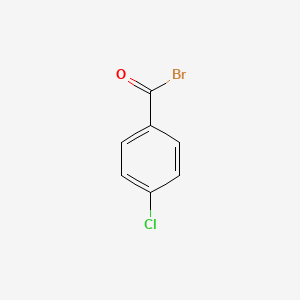
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
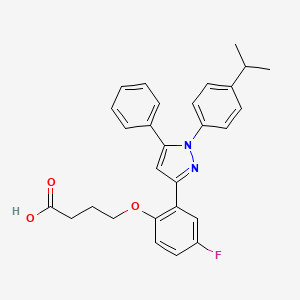
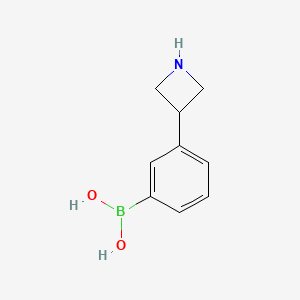
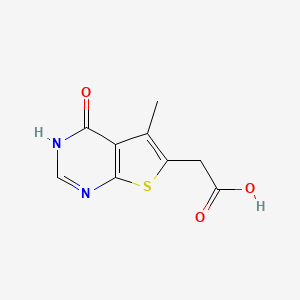
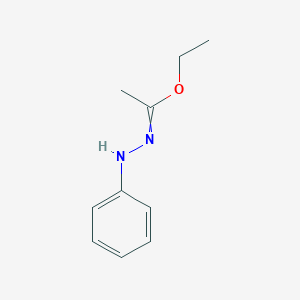
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
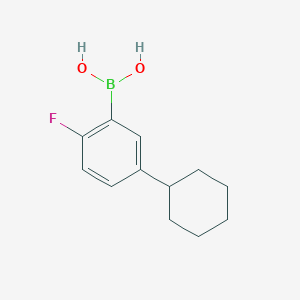
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)

